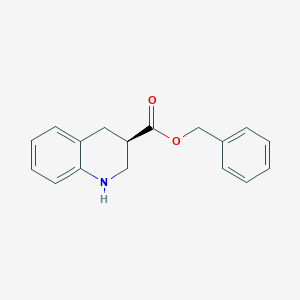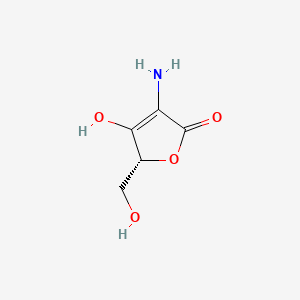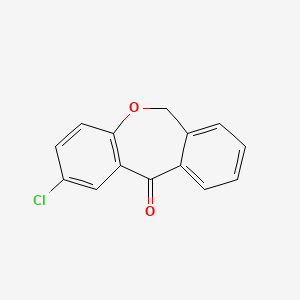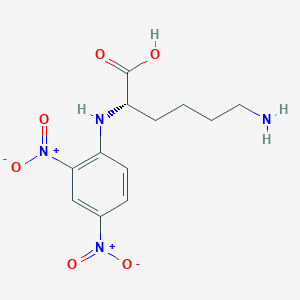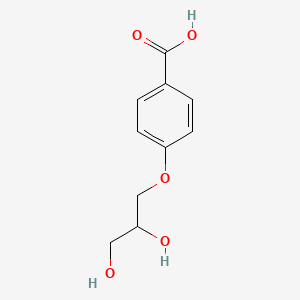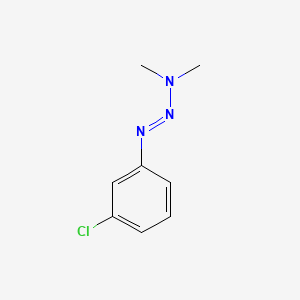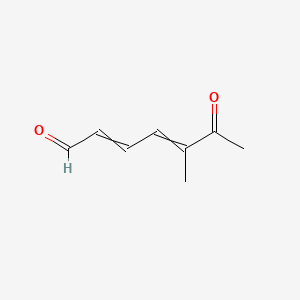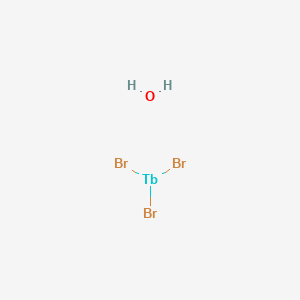
Terbium(III) bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium(III) bromide hydrate is a chemical compound with the formula Br3Tb·xH2O. It is a white crystalline solid that is soluble in water. This compound is part of the lanthanide series and is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Terbium(III) bromide hydrate can be synthesized by reacting terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows:
Tb2O3+6NH4Br→2TbBr3+6NH3+3H2O
A solution of terbium(III) bromide can crystallize to form a hexahydrate. When heating the hexahydrate, it will dehydrate and produce terbium oxybromide (TbOBr) .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Terbium(III) bromide hydrate undergoes various types of chemical reactions, including:
Oxidation: Terbium(III) can be oxidized to terbium(IV) in aqueous media using electrochemical methods or ozonolysis.
Substitution: Terbium(III) bromide can react with other halides to form different terbium halide compounds.
Common Reagents and Conditions
Oxidation: Electrochemical oxidation in aqueous carbonate, nitrate, and periodate media.
Substitution: Reaction with other halides under controlled conditions.
Major Products Formed
Oxidation: Terbium(IV) compounds.
Substitution: Various terbium halides.
Wissenschaftliche Forschungsanwendungen
Terbium(III) bromide hydrate has several scientific research applications:
Wirkmechanismus
The mechanism of action of terbium(III) bromide hydrate primarily involves its ability to emit green fluorescence when exposed to ultraviolet light. This property is due to the electronic transitions within the terbium ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbium(III) chloride (TbCl3): Similar in structure and properties but contains chloride ions instead of bromide.
Terbium(III) fluoride (TbF3): Another terbium halide with different solubility and reactivity properties.
Terbium(III) iodide (TbI3): Contains iodide ions and has different physical and chemical characteristics.
Uniqueness
Terbium(III) bromide hydrate is unique due to its specific solubility in water and its ability to form a hexahydrate. Its fluorescent properties make it particularly valuable in applications requiring luminescent materials .
Eigenschaften
Molekularformel |
Br3H2OTb |
|---|---|
Molekulargewicht |
416.65 g/mol |
IUPAC-Name |
tribromoterbium;hydrate |
InChI |
InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
WQJPEPDSFBGXRP-UHFFFAOYSA-K |
Kanonische SMILES |
O.Br[Tb](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


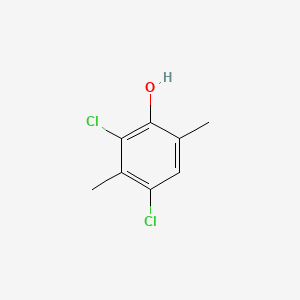
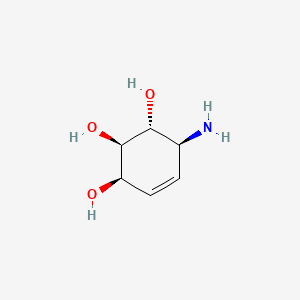
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
